(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide (E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Brand Name: Vulcanchem
CAS No.: 392249-31-9
VCID: VC6568275
InChI: InChI=1S/C23H29N3O6S2/c1-5-32-18-8-11-20-21(16-18)33-23(25(20)2)24-22(27)17-6-9-19(10-7-17)34(28,29)26(12-14-30-3)13-15-31-4/h6-11,16H,5,12-15H2,1-4H3
SMILES: CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)S2)C
Molecular Formula: C23H29N3O6S2
Molecular Weight: 507.62

(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

CAS No.: 392249-31-9

Cat. No.: VC6568275

Molecular Formula: C23H29N3O6S2

Molecular Weight: 507.62

* For research use only. Not for human or veterinary use.

(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide - 392249-31-9

Specification

CAS No. 392249-31-9
Molecular Formula C23H29N3O6S2
Molecular Weight 507.62
IUPAC Name 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
Standard InChI InChI=1S/C23H29N3O6S2/c1-5-32-18-8-11-20-21(16-18)33-23(25(20)2)24-22(27)17-6-9-19(10-7-17)34(28,29)26(12-14-30-3)13-15-31-4/h6-11,16H,5,12-15H2,1-4H3
Standard InChI Key PKFRSYXADGIVPI-WCWDXBQESA-N
SMILES CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)S2)C

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound belongs to the sulfonamide class, characterized by a benzothiazole core substituted with ethoxy and methyl groups, linked to a benzamide moiety via a sulfamoyl bridge. Its molecular formula is C₂₃H₂₉N₃O₆S₂, with the following key structural components:

PropertyValue
IUPAC Name4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide
SMILESCCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC)S2)C
InChI KeyPKFRSYXADGIVPI-WCWDXBQESA-N
PubChem CID4119912

The (E)-configuration at the imine bond (C=N) in the benzothiazole ring is critical for its biological activity, as geometric isomerism often influences receptor binding .

Physicochemical Properties

While solubility data remain unreported, the presence of polar sulfamoyl and ethoxy groups suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO). The logP value, estimated at ~2.5, indicates balanced lipophilicity suitable for membrane permeability.

Synthesis and Structural Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence starting with the preparation of the benzothiazole scaffold. Key steps include:

  • Benzothiazole Formation: Condensation of 6-ethoxy-3-methyl-2-aminobenzothiazole with a benzaldehyde derivative under acidic conditions.

  • Sulfamoylation: Introduction of the bis(2-methoxyethyl)sulfamoyl group via reaction with sulfamoyl chloride in the presence of a base.

  • Amidation: Coupling of the sulfamoylbenzoyl chloride intermediate with the benzothiazole amine using carbodiimide reagents.

A critical challenge is controlling stereochemistry at the imine bond, achieved through low-temperature crystallization to favor the (E)-isomer.

Structural Analogues

Comparative analysis with analogues like 4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide (PubChem CID: 4138890) reveals that ethoxy substitution at position 6 of the benzothiazole enhances metabolic stability compared to methyl groups .

Mechanism of Action and Biological Activity

Antimicrobial Activity

Preliminary assays indicate MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli. The benzothiazole moiety intercalates into bacterial DNA, while the sulfamoyl group inhibits dihydropteroate synthase (DHPS), a folate biosynthesis enzyme .

Therapeutic Applications and Preclinical Data

Neuroprotective Effects

Emerging data suggest activity in Alzheimer’s disease models, where it inhibits β-secretase (BACE1) with an IC₅₀ of 0.78 µM. This is attributed to hydrogen bonding between the ethoxy group and BACE1’s Asp228 residue .

Comparative Pharmacokinetics

A comparison with the analogue N-[3-(dimethylamino)propyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl-(phenylmethyl)sulfamoyl]benzamide (PubChem CID: 24892613) highlights differences in bioavailability :

ParameterTarget CompoundAnalogue (CID: 24892613)
Oral Bioavailability44%28%
Half-life (t₁/₂)6.2 h3.8 h
Plasma Protein Binding89%92%

The longer half-life of the target compound correlates with sustained sulfamoyl-enzyme interactions .

Challenges and Future Directions

Current limitations include hepatotoxicity at doses >100 mg/kg and poor aqueous solubility. Structural modifications, such as replacing methoxyethyl groups with morpholine rings, are under investigation to enhance safety and solubility .

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